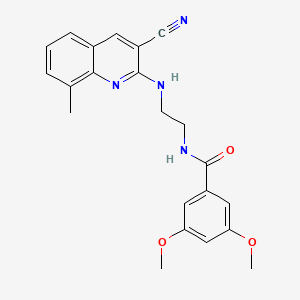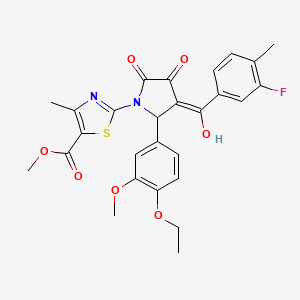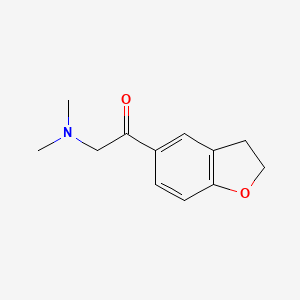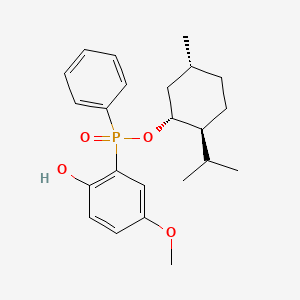
3-(2-butyl-4-chloro-1H-imidazol-5-yl)-2,5-diphenyl-1,2-oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Butyl-5-chloro-1H-imidazol-4-yl)-2,5-diphenylisoxazolidine is a complex organic compound that features a unique combination of an imidazole ring, a butyl group, a chlorine atom, and a diphenylisoxazolidine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Butyl-5-chloro-1H-imidazol-4-yl)-2,5-diphenylisoxazolidine typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized by reacting glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Butyl and Chlorine Groups: The butyl group is introduced via alkylation, and the chlorine atom is added through halogenation using reagents such as thionyl chloride.
Formation of the Isoxazolidine Ring: The isoxazolidine ring is formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and a diphenyl-substituted alkene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring and the butyl group.
Reduction: Reduction reactions can target the imidazole ring and the isoxazolidine ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products
Oxidation: Products may include various oxidized derivatives of the imidazole and butyl groups.
Reduction: Reduced forms of the imidazole and isoxazolidine rings.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Aplicaciones Científicas De Investigación
3-(2-Butyl-5-chloro-1H-imidazol-4-yl)-2,5-diphenylisoxazolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(2-Butyl-5-chloro-1H-imidazol-4-yl)-2,5-diphenylisoxazolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the isoxazolidine ring can provide steric hindrance and electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Butyl-5-chloro-1H-imidazol-4-yl)methanol: Shares the imidazole ring and butyl group but lacks the isoxazolidine structure.
2-Butyl-4-chloro-5-hydroxymethylimidazole: Similar structure but with a hydroxymethyl group instead of the diphenylisoxazolidine.
Uniqueness
3-(2-Butyl-5-chloro-1H-imidazol-4-yl)-2,5-diphenylisoxazolidine is unique due to its combination of an imidazole ring, a butyl group, a chlorine atom, and a diphenylisoxazolidine structure. This unique combination provides distinct chemical and biological properties that are not found in the similar compounds listed above.
Propiedades
Número CAS |
825645-37-2 |
|---|---|
Fórmula molecular |
C22H24ClN3O |
Peso molecular |
381.9 g/mol |
Nombre IUPAC |
3-(2-butyl-4-chloro-1H-imidazol-5-yl)-2,5-diphenyl-1,2-oxazolidine |
InChI |
InChI=1S/C22H24ClN3O/c1-2-3-14-20-24-21(22(23)25-20)18-15-19(16-10-6-4-7-11-16)27-26(18)17-12-8-5-9-13-17/h4-13,18-19H,2-3,14-15H2,1H3,(H,24,25) |
Clave InChI |
ZGNGEZQDYZKCOQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NC(=C(N1)C2CC(ON2C3=CC=CC=C3)C4=CC=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Ethoxy-6-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B12896805.png)


![2-(Difluoromethyl)-7-methylbenzo[d]oxazole](/img/structure/B12896819.png)


![5-[(3,5-Dimethylphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12896829.png)



![N-{3,5-dibromo-4-[(2-phenyl-2H-indazol-5-yl)oxy]phenyl}glycine](/img/structure/B12896860.png)
